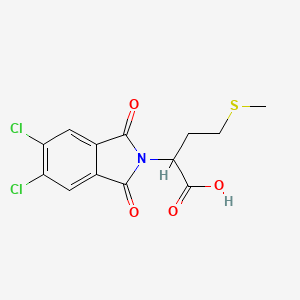

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid

CAS No.: 332382-84-0

Cat. No.: VC6365314

Molecular Formula: C13H11Cl2NO4S

Molecular Weight: 348.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332382-84-0 |

|---|---|

| Molecular Formula | C13H11Cl2NO4S |

| Molecular Weight | 348.19 |

| IUPAC Name | 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C13H11Cl2NO4S/c1-21-3-2-10(13(19)20)16-11(17)6-4-8(14)9(15)5-7(6)12(16)18/h4-5,10H,2-3H2,1H3,(H,19,20) |

| Standard InChI Key | HITWJLKWFZZGEH-UHFFFAOYSA-N |

| SMILES | CSCCC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |

Introduction

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a complex organic compound belonging to the class of isoindole derivatives. It features a unique molecular structure characterized by multiple functional groups, including a dioxo group and a methylsulfanyl group, which contribute to its biological activity and reactivity. This compound is notable for its potential applications in scientific research, particularly in the field of proteomics.

Molecular Formula and Weight

-

Molecular Formula: C13H11Cl2NO4S

-

Molecular Weight: 348.19 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include reactions that require specific conditions, solvents, and catalysts to optimize yield and purity.

Functional Groups

-

Isoindole Ring: The compound contains a 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, which is a key component of its structure.

-

Methylsulfanyl Group: This group is attached to the butanoic acid chain, contributing to the compound's reactivity.

Physical and Chemical Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C13H11Cl2NO4S |

| Molecular Weight | 348.19 g/mol |

| Isoindole Ring | 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl |

| Methylsulfanyl Group | Attached to the butanoic acid chain |

Biological Activity and Applications

While specific biological activity data for 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is limited, compounds within the isoindole class are known for their diverse biological activities. This includes potential applications in proteomics and drug discovery due to their ability to interact with biological targets at the molecular level.

Research Findings and Future Directions

Research on isoindole derivatives often focuses on their anticancer, anti-inflammatory, and other pharmacological properties. For 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid, further studies are needed to fully understand its biological activity and potential applications. This could involve in vitro and in vivo assays to evaluate its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume